

4-Ethoxy-4-oxobutanoic acid chemical properties

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Compound of Interest		
Compound Name:	4-Ethoxy-4-oxobutanoic acid	
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An In-depth Technical Guide to the Chemical Properties of 4-Ethoxy-4-oxobutanoic Acid

Introduction

4-Ethoxy-4-oxobutanoic acid, commonly known as monoethyl succinate, is a bifunctional organic compound featuring both a carboxylic acid and an ester functional group.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its presence as a human metabolite also points to its relevance in biological systems.[1] This document provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **4-Ethoxy-4-oxobutanoic acid**, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identification

The compound is systematically named and identified to avoid ambiguity in scientific and commercial contexts.[1]



Identifier Type	Data
IUPAC Name	4-ethoxy-4-oxobutanoic acid[2][3]
Common Synonyms	Monoethyl succinate, Ethyl hydrogen succinate, Butanedioic acid monoethyl ester, Succinic acid monoethyl ester[1][3][4]
CAS Registry Number	1070-34-4[1][5]
Molecular Formula	C ₆ H ₁₀ O ₄ [1][4][5]
InChI Key	LOLKAJARZKDJTD-UHFFFAOYSA-N[1][4]
ChEBI ID	CHEBI:88827[1][3]
HMDB ID	HMDB0061930[1][3]

Physicochemical Properties

The physical and chemical properties of **4-Ethoxy-4-oxobutanoic acid** are summarized below. The compound typically presents as a clear, colorless liquid with a slightly sweet, fruity odor.[4] [6]

Property	Value
Molecular Weight	146.14 g/mol [1][3][5]
Melting Point	8 °C[7][8]
Boiling Point	248 - 257.8 °C at 760 mmHg[7][8]
Density	1.141 - 1.2 g/cm³ at 20-25 °C[7][8]
рКа	4.45 ± 0.17 (Predicted)[8]
Water Solubility	Soluble, 72.4 g/L (Predicted)[4][9]
LogP	0.1 - 0.24 (Predicted)[9]

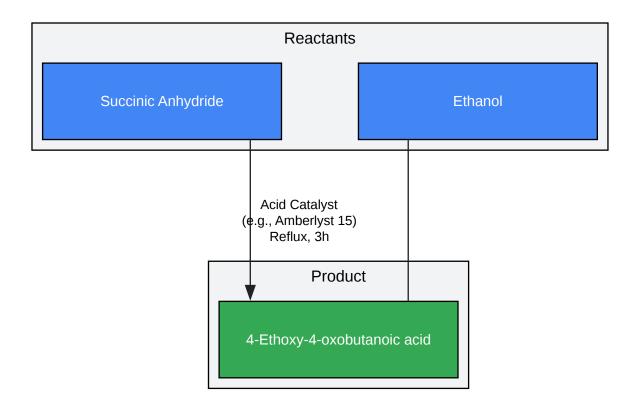
Synthesis and Reactivity



4-Ethoxy-4-oxobutanoic acid's bifunctional nature allows for a diverse range of chemical transformations. It serves as a key intermediate for introducing a succinyl moiety into larger molecules.[1]

Synthesis

The most common laboratory synthesis involves the partial esterification of succinic anhydride with ethanol.[1][10] This reaction is typically performed under reflux with an acid catalyst.[10]



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Caption: Synthesis of **4-Ethoxy-4-oxobutanoic acid**.

Reactivity

- Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation to form bioactive amides, and reduction.[1]
- Ester Group: The ethoxy group can be displaced via nucleophilic substitution with amines or thiols to yield amides or thioesters, respectively. It can also be hydrolyzed back to the

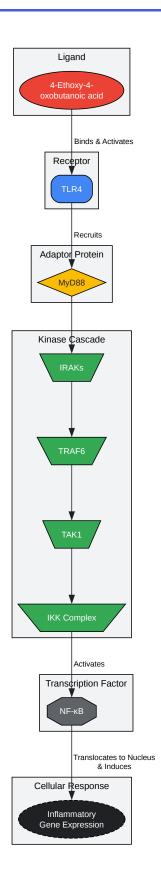


dicarboxylic acid (succinic acid) or undergo transesterification.[1]

Biological Activity

4-Ethoxy-4-oxobutanoic acid is not just a synthetic intermediate; it is also recognized as a human metabolite and exhibits biological activity. Notably, it has been identified as a potent activator of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[4] Activation of TLR4 initiates a signaling cascade that leads to the production of inflammatory cytokines.





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Caption: TLR4 signaling pathway activated by the compound.



Experimental Protocols Synthesis of 4-Ethoxy-4-oxobutanoic acid from Succinic Anhydride

This protocol is adapted from established methods for monoester synthesis.[10]

- Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Reagents: To the flask, add succinic anhydride (1.0 eq), absolute ethanol (3.0 eq), and an acid catalyst such as Amberlyst 15® (e.g., 5% w/w of succinic anhydride).
- Reaction: Heat the mixture to reflux and maintain stirring for approximately 3 hours. Monitor
 the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography
 (GC).
- Workup: After completion, allow the mixture to cool to room temperature. Filter off the catalyst.
- Purification: Remove the excess ethanol under reduced pressure using a rotary evaporator.
 The resulting crude product can be further purified by vacuum distillation to yield pure 4 Ethoxy-4-oxobutanoic acid.
- Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Determination of Boiling Point (Micro Method)

- Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (Thiele tube or similar).
- Capillary Setup: Seal one end of a capillary tube. Place the open end of the capillary tube down into the liquid in the test tube.
- Heating: Gently heat the test tube in an oil bath.



- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Measurement: Slowly lower the temperature. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

- Tare: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).
- Fill: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Adjust the temperature to a standard value (e.g., 20 °C or 25 °C).
- Weigh: Weigh the filled pycnometer.
- Calculate: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Conclusion

4-Ethoxy-4-oxobutanoic acid is a valuable chemical entity with well-characterized physicochemical properties. Its dual functionality makes it a versatile building block in synthetic chemistry for creating more complex molecules.[1] Furthermore, its role as a human metabolite and an activator of the TLR4 signaling pathway highlights its importance in medicinal chemistry and drug discovery research, warranting further investigation into its physiological and pathological functions.[1][4]

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